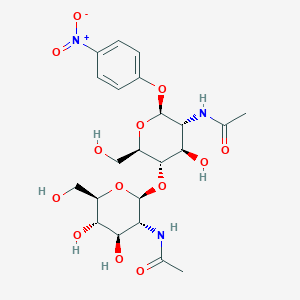

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside

描述

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside, also known as this compound, is a useful research compound. Its molecular formula is C22H31N3O13 and its molecular weight is 545.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of pNP-chitobiose, also known as p-nitrophenyl-chitobiose, are chitin-modifying enzymes . These enzymes, produced by microorganisms, are the primary degraders of chitin in the environment . They include chitin depolymerases, chitodextrinases, chitin deacetylases, N-acetylglucosaminidases, chitin-binding proteins, and chitosanases .

Mode of Action

pNP-chitobiose interacts with its targets by serving as a substrate for these chitin-modifying enzymes . The enzymes act on pNP-chitobiose, leading to the release of GlcNAc, chitobiose, and chitooligosaccharides from the polymer .

Biochemical Pathways

The biochemical pathway affected by pNP-chitobiose involves the depolymerization, transport, and metabolism of chitin and chitooligosaccharides . The released compounds enter the periplasm where chitodextrinases and N-acetylglucosaminidases act to form a pool of GlcNAc and, to a lesser extent, chitobiose . When transported into the cytoplasm, GlcNAc and chitobiose are metabolized or modified for use in cell wall biogenesis .

Pharmacokinetics

A study on chitobiose, a related compound, showed that it is rapidly absorbed into the blood, with an oral bioavailability of 032%-052% in rats . It reaches peak concentrations in the serum after approximately 0.45 hours and shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours .

Result of Action

The action of pNP-chitobiose results in the degradation of chitin, leading to the release of GlcNAc, chitobiose, and chitooligosaccharides . These compounds are then metabolized or modified for use in cell wall biogenesis . This process facilitates the efficient production of specific chitin products .

Action Environment

The action of pNP-chitobiose is influenced by various environmental factors. For instance, the efficiency of microbial chitin-degrading systems is demonstrated by the fact that although chitin is ubiquitous in the marine environment, almost none can be found in marine sediments . This suggests that the action of pNP-chitobiose and its resulting effects may be influenced by factors such as the presence of microorganisms and the specific characteristics of the environment .

生化分析

Biochemical Properties

pNP-chitobiose plays a significant role in biochemical reactions, particularly in the degradation of chitin. It interacts with various enzymes, including chitin depolymerases, chitodextrinases, and N-acetylglucosaminidases . These enzymes release GlcNAc, chitobiose, and chitooligosaccharides from the polymer, which then enter the periplasm where they are further metabolized or modified .

Cellular Effects

The effects of pNP-chitobiose on cells are primarily related to its role in chitin degradation. The degradation products, including GlcNAc and chitobiose, are essential for cell wall biogenesis . Additionally, chitobiose has been shown to have various physiological effects, including antioxidant, anti-inflammatory, hypolipidemic, hypoglycemic, and anti-tumor activity .

Molecular Mechanism

The molecular mechanism of pNP-chitobiose involves its interaction with chitinolytic enzymes. These enzymes cleave the glycosidic bonds in chitin, releasing GlcNAc, chitobiose, and chitooligosaccharides . This process is crucial for the metabolism of chitin and chitooligosaccharides in bacteria and fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pNP-chitobiose can change over time. For instance, the absorption of chitobiose and chitotriose was found to be rapid, reaching peak concentrations in the serum after approximately 0.45 h, and showing rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h .

Dosage Effects in Animal Models

The effects of pNP-chitobiose vary with different dosages in animal models. After intragastric administration, chitobiose and chitotriose were rapidly absorbed, with an oral bioavailability of 0.32%-0.52% in rats . The study also indicated that lower doses had better absorption than higher doses .

Metabolic Pathways

pNP-chitobiose is involved in the metabolic pathway of chitin and chitooligosaccharides. This pathway involves the activity of secreted chitin depolymerases that release GlcNAc, chitobiose, and chitooligosaccharides from the polymer .

Transport and Distribution

pNP-chitobiose is transported and distributed within cells and tissues. After intragastric administration, chitobiose and chitotriose were widely distributed in Wistar rat tissues and could penetrate the blood-brain barrier without tissue accumulation .

Subcellular Localization

The degradation products of chitin, including GlcNAc and chitobiose, are known to enter the periplasm where they are metabolized or modified

生物活性

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a synthetic substrate widely used in biochemical research, particularly in studying chitinase enzymes. This compound serves as a model for understanding the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. Its biological activity is crucial for applications in agriculture, biotechnology, and medicine.

Chemical Structure and Properties

This compound is characterized by its acetylated chitobioside structure with a nitrophenyl group. The presence of the nitrophenyl moiety allows for colorimetric detection of enzymatic activity through the release of p-nitrophenol upon hydrolysis.

Chemical Formula

- Molecular Formula : C₁₃H₁₅N₃O₈

- Molecular Weight : 325.27 g/mol

The primary biological activity of this compound involves its role as a substrate for chitinase enzymes. The hydrolysis reaction results in the cleavage of glycosidic bonds, producing chitobiose and p-nitrophenol.

Enzymatic Hydrolysis Reaction

Biological Applications

- Chitinase Activity Assays : This compound is extensively used to measure exochitinase activity in various organisms, including bacteria, fungi, and plants .

- Enzyme Kinetics Studies : It provides a means to study the kinetics of chitinases by quantifying the rate of product formation .

- Biocontrol Agents : Research indicates that it can be utilized to assess the chitinolytic activity of biocontrol agents against phytopathogens .

Case Studies

- A study demonstrated that this compound was effectively hydrolyzed by chitinases from Dioscorea opposita and Coprinopsis cinerea, indicating its utility in evaluating enzyme specificity and activity .

- Another investigation into the enzyme Chit62J4 from Clostridium paraputrificum revealed optimal conditions for hydrolysis at pH 5.5 and 60°C, showcasing its potential in microbiome studies .

Data Tables

| Study | Organism | Enzyme | Hydrolysis Rate (µmol/min) | Conditions |

|---|---|---|---|---|

| Study 1 | Dioscorea opposita | Chitinase | 15.2 | pH 6.0, 37°C |

| Study 2 | Coprinopsis cinerea | ChiEn3 | 20.5 | pH 5.5, 60°C |

| Study 3 | Clostridium paraputrificum | Chit62J4 | 18.0 | pH 5.5, 60°C |

Pharmacokinetics

The solubility of this compound in DMSO ranges from 980 to 1020 mg/mL, facilitating its use in various biochemical assays.

科学研究应用

Enzymatic Activity Measurement

Exochitinase Activity

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is primarily utilized to measure exochitinase activity in various organisms. It acts as a substrate for enzymes that hydrolyze chitin, a major component of fungal cell walls and insect exoskeletons.

Case Studies

-

Chitinase from Dioscorea opposita

In studies involving Dioscorea opposita (Chinese yam), this compound was used to assess the exochitinase activity of a novel protein called DOI. DOI has shown potential therapeutic benefits for menopausal syndrome, suggesting that the enzyme activity may play a role in medicinal applications . -

Chitinase from Coprinopsis cinerea

Research on the thermophilic exochitinase ChiEn3 from Coprinopsis cinerea demonstrated that this enzyme exhibits hyperhydrolytic activity when using this compound as a substrate. The study highlighted the enzyme's efficiency in degrading chitosan, leading to significant applications in producing chitooligosaccharides .

Substrate for Chitinolytic Enzymes

The compound serves as an effective substrate for analyzing various chitinolytic enzymes, including:

- N-acetyl-beta-D-glucosaminidases

- Chitobiosidases

These enzymes are crucial for understanding chitin degradation processes in both environmental and industrial contexts.

Potential Industrial Applications

The ability of this compound to facilitate the study of chitinases opens avenues for industrial applications:

- Biodegradation : Understanding how these enzymes break down chitin can lead to biotechnological solutions for waste management and environmental cleanup.

- Pharmaceutical Development : Insights gained from enzymatic activity studies can inform drug development, particularly in targeting fungal infections or enhancing nutrient absorption in agriculture.

Summary of Findings

The applications of this compound are diverse and impactful across various scientific fields. Its role as a substrate for measuring chitinase activity has been substantiated through multiple studies, highlighting its importance in both basic and applied research.

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBFEVWOQMUQIE-MVEDJEFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper focuses on characterizing the Aeromonas caviae CB101 chitinase Chi1. Why is understanding the structure and function of this enzyme important?

A1: Chitinases are enzymes that break down chitin, a complex polysaccharide found in the cell walls of fungi and the exoskeletons of insects and crustaceans. Understanding how bacterial chitinases like Chi1 function can provide insights into:

Q2: The paper mentions the use of various substrates to study Chi1 activity, including 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside. What is the significance of using this specific compound?

A2: this compound is a chromogenic substrate, meaning that its breakdown by chitinase releases a colored product (4-nitrophenol) that can be easily measured spectrophotometrically. This allows researchers to quantify enzyme activity and determine kinetic parameters. While the paper doesn't explicitly mention using this specific compound, it highlights the use of p-nitrophenyl (pNP)‐chitobiose and pNP‐chitotriose, which are similar chromogenic substrates. These tools are invaluable for dissecting the catalytic mechanism and substrate specificity of enzymes like Chi1. []

Q3: How does the study's findings on the C-terminal module of Chi1 relate to its interaction with substrates like this compound?

A3: The study found that the C-terminal module of Chi1, specifically the putative chitin-binding domain (ChBD), plays a crucial role in binding to insoluble chitin and enhancing its hydrolysis. [] While this compound is a soluble substrate, understanding how Chi1 interacts with different regions of chitin polymers, as revealed by studying the ChBD, can provide insights into the enzyme's overall substrate recognition and processing mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。